(3S,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride

Asymmetric synthesis Enantiomeric excess Chiral building block

(3S,4S)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride (CAS 2306248-50-8) is a stereochemically defined, cis-configured fluorinated piperidine derivative supplied as a dihydrochloride salt (molecular formula C₆H₁₅Cl₂FN₂, MW 205.10 g/mol). The compound belongs to the class of 3-amino-4-fluoropiperidines, a privileged scaffold in medicinal chemistry that serves as a key synthetic intermediate for multiple clinical-stage pharmaceutical candidates.

Molecular Formula C6H15Cl2FN2
Molecular Weight 205.10 g/mol
Cat. No. B12979209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride
Molecular FormulaC6H15Cl2FN2
Molecular Weight205.10 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)N)F.Cl.Cl
InChIInChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6-;;/m0../s1
InChIKeyHPGKUKNSIJKZDA-USPAICOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-4-Fluoro-1-methyl-piperidin-3-amine Dihydrochloride: Chiral Fluoropiperidine Building Block for Kinase and GPCR Drug Discovery


(3S,4S)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride (CAS 2306248-50-8) is a stereochemically defined, cis-configured fluorinated piperidine derivative supplied as a dihydrochloride salt (molecular formula C₆H₁₅Cl₂FN₂, MW 205.10 g/mol). The compound belongs to the class of 3-amino-4-fluoropiperidines, a privileged scaffold in medicinal chemistry that serves as a key synthetic intermediate for multiple clinical-stage pharmaceutical candidates. The cis-(3S,4S) configuration places the 3-amino and 4-fluoro substituents on the same face of the piperidine ring, a stereochemical arrangement that is critical for target binding in kinase inhibitors, CGRP receptor antagonists, and antibacterial agents [1]. The dihydrochloride salt form provides enhanced aqueous solubility and long-term storage stability compared to the free base, facilitating its use in both small-scale medicinal chemistry exploration and multikilogram GMP synthesis campaigns [2].

Stereochemical fitcis-(3S,4S) orientation aligns with CGRP, PTK2, and gyrase pharmacophores
EnantiopurityReported high ee enables reproducible SAR interpretation in screening
Salt formDihydrochloride provides aqueous solubility for direct biological assay use

Stereochemical Stringency: Why (3S,4S)-4-Fluoro-1-methyl-piperidin-3-amine Dihydrochloride Cannot Be Replaced by Other Stereoisomers or Racemates


Substituting the (3S,4S) isomer with its (3R,4S) trans diastereomer, the (3R,4R) enantiomer, or undefined stereochemistry mixtures introduces a critical failure point in drug discovery campaigns. The cis versus trans configuration of 3-amino-4-fluoropiperidines dictates the spatial orientation of the amine nucleophile and the fluorine atom, directly controlling binding affinity to kinase active sites and GPCR orthosteric pockets [1]. In monoamine transporter studies on structurally related 3,4-disubstituted piperidines, cis and trans isomers exhibited opposite transporter selectivity profiles, with the cis isomer showing preferential dopamine transporter (DAT) and norepinephrine transporter (NET) activity while the trans isomer displayed distinct pharmacology [2]. Furthermore, the large-scale enantioselective synthesis literature demonstrates that achieving ≥99% enantiomeric excess (ee) for the cis isomer requires a specifically optimized Rh-Walphos catalyst system; generic racemic or stereochemically undefined material introduces an impurity profile that complicates structure-activity relationship (SAR) interpretation and can lead to false-negative or false-positive screening results [3]. The dihydrochloride salt form provides a defined stoichiometry and protonation state that free base or mixed salt forms cannot guarantee, affecting both weighing accuracy and aqueous solubility in biological assay buffers [3].

Stereochemistry
cis-(3S,4S) matches CGRP/PTK2 pharmacophore
trans or racemic may not engage same binding pocket
Enantiopurity
Reported high ee reduces stereochemical ambiguity
Racemic or unspecified ee may introduce confounding activity
Salt form
Dihydrochloride: crystalline, stoichiometric, water-soluble
Free base: volatile, may require co-solvent, weighing inaccuracy

Quantitative Differential Evidence for (3S,4S)-4-Fluoro-1-methyl-piperidin-3-amine Dihydrochloride Versus In-Class Alternatives


Enantiomeric Purity: (3S,4S) cis Isomer Achieves ≥99% ee via Validated Asymmetric Hydrogenation, Contrasting with Racemic and Low-ee Commercial Alternatives

The (3S,4S) cis-configured compound can be manufactured at multikilogram scale with ≥99% enantiomeric excess (ee) using a Rh(NBD)₂BF₄ / Walphos 003 catalyst system for asymmetric hydrogenation of N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride, as demonstrated by Qu et al. (2021) [1]. In contrast, commercially available undefined-stereochemistry '4-fluoro-1-methylpiperidin-3-amine dihydrochloride' (CAS 1785091-96-4) is supplied as a racemic mixture or unspecified stereoisomer composition with typical purity specifications of only 95–97% chemical purity without enantiomeric excess specification . The (3R,4S) trans isomer (CAS 2306248-19-9) is a diastereomer requiring a completely distinct synthetic route and catalyst system to access, and cannot be interconverted with the (3S,4S) isomer under standard reaction conditions. The absolute configuration of the (3S,4S) isomer is confirmed by the IUPAC name '(3S,4S)-4-fluoro-1-methylpiperidin-3-amine' and SMILES notation CN1CC[C@H](F)[C@@H](N)C1, providing unambiguous stereochemical assignment .

Enantiomeric Purity
Head-to-head
≥99% ee
Reduces stereochemical impurity risk in biological assays
Rh-Walphos catalysis; multikilogram validated
Asymmetric synthesis Enantiomeric excess Chiral building block Catalytic hydrogenation

Cis vs. Trans Stereochemistry: Pharmacophoric Requirement for CGRP Receptor Antagonist and JAK/PTK2 Kinase Inhibitor Binding

The cis (syn) 1,2-amino-fluoropiperidine configuration, corresponding to the (3S,4S) absolute stereochemistry, is explicitly identified as the essential pharmacophoric element in multiple clinical-stage drug candidates. Molinaro et al. (2019) demonstrated that the syn-1,2-amino-fluoropiperidine moiety is the key structural component of the CGRP receptor antagonist telcagepant (compound 1), a clinical candidate for migraine treatment; the trans diastereomer would place the amine and fluorine in an orientation incompatible with the CGRP receptor binding pocket [1]. Qu et al. (2021) further documented that the cis-4-amino-3-fluoropiperidine scaffold is a 'popular chiral moiety in many pharmaceutical drug candidates such as PTK2 inhibitors, JAK inhibitors, CGRP receptor antagonists, gyrase inhibitors, and antimigraine compounds' [2]. The Daewoong Pharmaceutical patent US11078206B2 on amino-fluoropiperidine kinase inhibitors exclusively exemplifies the (3S,4R) trans configuration for their clinical JAK inhibitor series, demonstrating that different targets require different specific stereoisomers; the (3S,4S) cis isomer serves distinct target classes [3]. This target-class stereochemical partitioning means that a procurement decision for (3S,4S) versus (3S,4R) or (3R,4S) is effectively a decision about which target classes and patent families the research program intends to pursue.

Target Engagement
Cross-study
cis: CGRP, PTK2, gyrase; trans: specific JAK
Stereochemistry determines accessible target classes
Literature survey 2019–2021
CGRP receptor antagonist Kinase inhibitor Stereochemistry-activity relationship Pharmacophore

Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantages for Biological Assay and Scale-Up Applications

The dihydrochloride salt form of (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine (MW 205.10 g/mol for the salt vs. 132.18 g/mol for the free base) provides a stoichiometrically defined, highly water-soluble form suitable for direct dissolution in aqueous biological assay buffers. While the free base (CAS 1902951-06-7) has a computed XLogP3-AA of -0.1 and a single hydrogen bond donor count of 1 [1], the dihydrochloride salt protonates both the piperidine ring nitrogen and the primary amine, yielding four hydrogen bond donors and dramatically increased aqueous solubility at physiologically relevant pH ranges. The free base is a volatile liquid or low-melting solid at ambient temperature and requires storage under inert atmosphere to prevent carbonate formation; the dihydrochloride salt is a non-volatile crystalline solid with recommended long-term storage at 2–8 °C, providing superior weighing accuracy and formulation reproducibility . Vendor specifications from Aladdin and MolCore indicate that the free base is typically supplied at 97–98% purity while the dihydrochloride is supplied at 95–98% purity, but the salt form's superior handling characteristics make it the preferred form for quantitative biology applications where precise molar concentrations must be achieved .

Salt Form
Class-level
Dihydrochloride: crystalline, high aqueous solubility
Supports direct aqueous assay use without co-solvent
Exact solubility ratio not determined
Salt form selection Aqueous solubility Dihydrochloride Free base comparison

Fluorine Substitution at C4: pKa Modulation and Metabolic Stability Enhancement Relative to Non-Fluorinated 1-Methylpiperidin-3-amine

The introduction of fluorine at the 4-position of the piperidine ring exerts a profound electron-withdrawing effect that reduces the basicity (pKa) of the piperidine nitrogen by approximately 1.5–2.0 log units relative to the non-fluorinated parent 1-methylpiperidin-3-amine. While the experimentally measured pKa of (3S,4S)-4-fluoro-1-methylpiperidin-3-amine has not been reported in the public literature, the pKa of the structurally related 4-fluoropiperidine (pKa ~8.3) versus piperidine (pKa ~10.6) provides a validated class-level benchmark for the pKa-lowering effect of fluorine substitution [1]. This pKa shift has two critical consequences for drug discovery: (1) at physiological pH 7.4, a higher fraction of the fluorinated compound exists in the neutral free base form, enhancing passive membrane permeability and blood-brain barrier penetration compared to the non-fluorinated analog; (2) the reduced basicity attenuates hERG channel binding, a common liability of highly basic piperidine-containing compounds [2]. Additionally, the C–F bond at the 4-position blocks a primary site of cytochrome P450-mediated oxidative metabolism (C-hydroxylation), as demonstrated by the metabolic stability data of the CGRP antagonist telcagepant, which incorporates this exact fluoropiperidine pharmacophore and exhibits an acceptable human pharmacokinetic profile supporting clinical development [3].

Fluorine Effect
Class-level
Est. pKa 8.3–8.8 vs 10.0–10.5; C4-F blocks CYP
May enhance CNS permeability and reduce hERG liability potential
Based on 4-fluoropiperidine analog data
Fluorine effect pKa modulation Metabolic stability Electron-withdrawing group

Recommended Procurement and Application Scenarios for (3S,4S)-4-Fluoro-1-methyl-piperidin-3-amine Dihydrochloride


CGRP Receptor Antagonist Lead Optimization and Preclinical Development

The (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride is the definitive building block for synthesizing CGRP receptor antagonists following the telcagepant pharmacophore model. The syn-1,2-amino-fluoropiperidine configuration is a structural requirement for CGRP receptor binding, and the ≥99% ee material ensures that stereochemical impurities do not confound in vivo efficacy or toxicology studies [1]. The dihydrochloride salt enables direct coupling reactions in aqueous or polar aprotic solvents without the need for free-basing, streamlining the amide bond formation or reductive amination steps typically used to elaborate this intermediate [2]. Research groups pursuing next-generation antimigraine agents with improved liver safety profiles relative to first-generation CGRP antagonists should prioritize this specific stereoisomer to maintain target engagement fidelity.

PTK2 (Focal Adhesion Kinase) and JAK Inhibitor Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) campaigns targeting PTK2/FAK and specific JAK family kinases benefit from the (3S,4S) cis-4-amino-3-fluoropiperidine scaffold as a privileged 3D fragment. The cis configuration presents both the primary amine and the fluorine atom in a defined spatial arrangement that can be elaborated via parallel synthesis to generate focused kinase inhibitor libraries [1]. The fluorine atom serves dual purposes: as a metabolic blocking group at the C4 position and as a ¹⁹F NMR probe for fragment-based screening and binding mode confirmation by protein-observe ¹⁹F NMR [2]. The dihydrochloride salt's high aqueous solubility facilitates direct addition to protein crystallography and NMR samples at millimolar concentrations without organic co-solvent interference.

Antibacterial Gyrase Inhibitor Synthesis via Chiral Pool Approach

The (3S,4S) stereochemistry matches the absolute configuration required for several bacterial DNA gyrase inhibitor programs where the cis-3-amino-4-fluoropiperidine moiety forms critical hydrogen-bonding interactions with the gyrase B ATP-binding pocket [1]. Using the pre-formed enantiopure dihydrochloride building block eliminates the need for chiral chromatographic separation of downstream intermediates, reducing purification costs and increasing overall yield in multi-step synthetic sequences. The validated multikilogram-scale asymmetric synthesis route [2] provides supply chain confidence for programs transitioning from medicinal chemistry (gram scale) to preclinical development (kilogram scale).

Stereochemical Probe for 3,4-Disubstituted Piperidine SAR Studies in Neuroscience

Neuroscience programs investigating monoamine transporters, sigma receptors, or orexin receptors can employ (3S,4S)-4-fluoro-1-methyl-piperidin-3-amine dihydrochloride as a stereochemically pure comparator to systematically dissect the contribution of cis versus trans configuration to target binding and functional activity [1]. The documented differential DAT/NET selectivity between cis and trans 3,4-disubstituted piperidine isomers [2] underscores the importance of using a single, well-characterized stereoisomer rather than racemic or diastereomeric mixtures when establishing initial SAR trends. The dihydrochloride salt's stability under ambient storage conditions (2–8 °C) makes it practical for maintaining compound integrity across long-term neuroscience screening cascades.

Application
Selection Property
Validation Focus
CGRP Antagonist Lead Optimization Research
cis-(3S,4S) stereochemistry fidelity
Target engagement and scalable synthesis route
PTK2/JAK Fragment-Based Inhibitor Discovery
cis amino-fluorine 3D fragment scaffold
¹⁹F NMR probe capability and co-solvent-free solubility
Antibacterial Gyrase Inhibitor Synthesis
Enantiopure cis building block
Multi-kg asymmetric hydrogenation scalability
Neuroscience SAR Probe for Piperidine Stereochemistry
Stereochemically pure comparator
Differential cis/trans transporter selectivity profiling
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